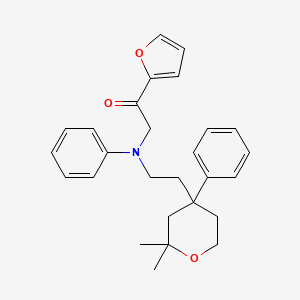![molecular formula C16H14F3N3OS B12369811 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is a chemical compound with the molecular formula C16H14F3N3OS and a molecular weight of 353.36 g/mol . It is known for its role as a metabolite of Lansoprazole, a gastric pump inhibitor . The compound appears as a pale yellow solid and has a melting point of 149-150°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole typically involves the reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 1H-benzimidazole-2-thiol . The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring or the benzimidazole moiety, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or benzimidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of gastric acid-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily through its interaction with the gastric proton pump (H+/K+ ATPase) in the stomach lining. By inhibiting this enzyme, it reduces the production of gastric acid, thereby alleviating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The molecular targets include the cysteine residues in the proton pump, leading to the formation of disulfide bonds that inhibit the enzyme’s activity .
類似化合物との比較
Lansoprazole: The parent compound from which 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is derived.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A structurally related compound with similar therapeutic uses.
Uniqueness: this compound is unique due to its specific trifluoroethoxy substituent, which imparts distinct physicochemical properties and potentially different pharmacokinetic profiles compared to other proton pump inhibitors .
特性
分子式 |
C16H14F3N3OS |
|---|---|
分子量 |
359.32 g/mol |
IUPAC名 |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
InChIキー |
CCHLMSUZHFPSFC-SDHHWPBBSA-N |
異性体SMILES |
CC1=C(C=CN=C1CSC2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
正規SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)




![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

